2-(Cyclopropylmethyl)morpholine hydrochloride
Overview
Description
Synthesis Analysis
Morpholines, including CPMM, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular formula of CPMM is C10H17ClN2O. The average mass is 141.211 Da and the monoisotopic mass is 141.115356 Da .Scientific Research Applications
Coronary Active Derivatives
2-Benzopyranone derivatives, related to 2-(Cyclopropylmethyl)morpholine hydrochloride, have been used in coronary heart disease therapy. Animal experiments have shown coronary dilation with these compounds, indicating potential benefits in increasing blood flow through coronary vessels (Jacobi, Boltze, Seidel, & Schwarz, 1977).
Amine Protecting Groups in Synthesis
Sulfinamides, closely related to morpholines, are used as amine protecting groups in chemical synthesis. This technique has facilitated the efficient creation of morpholine hydrochloride salts, demonstrating the importance of these compounds in synthetic chemistry (Fritz, Mumtaz, Yar, McGarrigle, & Aggarwal, 2011).
COX-2 Inhibition Properties
Novel derivatives of 2-(2-arylmorpholino-4-yl)ethyl have shown selective cyclooxygenase (COX-2) inhibition properties. These findings suggest potential therapeutic applications in reducing the side effects of nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi, Hu, Xu, & Jiang, 2012).
Enzyme Inhibition in Medical Treatment
Bromophenol derivatives with a cyclopropyl moiety have shown effective inhibition of certain enzymes, implying potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).
Transdermal Drug Delivery Enhancement
Ionic liquids, including morpholinium salts, have been studied as enhancers for transdermal drug delivery. Their effectiveness in increasing the permeation of drugs through the skin highlights their potential in pharmaceutical applications (Monti, Egiziano, Burgalassi, Chetoni, Chiappe, Sanzone, & Tampucci, 2017).
properties
IUPAC Name |
2-(cyclopropylmethyl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-2-7(1)5-8-6-9-3-4-10-8;/h7-9H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODWQYJNSCRANW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CNCCO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropylmethyl)morpholine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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